molecular formula C10H11BrO2 B2457167 Methyl 2-(4-bromophenyl)propanoate CAS No. 83636-46-8

Methyl 2-(4-bromophenyl)propanoate

Cat. No. B2457167
CAS RN: 83636-46-8
M. Wt: 243.1
InChI Key: KZWKRXZFJWFHSR-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as “2-(4-Bromomethylphenyl)propionic acid methyl ester” and "Benzeneacetic acid, 4-(bromomethyl)-α-methyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromophenyl)propanoate” consists of a bromophenyl group attached to a propanoate ester . The average mass of the molecule is 257.124 Da and the monoisotopic mass is 256.009888 Da .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromophenyl)propanoate” is a liquid at room temperature . The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 .

Scientific Research Applications

Electroreductive Radical Cyclization

Methyl 2-(4-bromophenyl)propanoate has been studied in the context of electroreductive radical cyclization, a significant process in organic synthesis. Esteves et al. (2005) investigated the reductive intramolecular cyclization of certain bromo esters promoted by nickel(I) catalysts, leading to the formation of products like ethyl 2-(3',4'-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate. The process involves one-electron cleavage of the carbon–bromine bond, forming a radical intermediate that undergoes cyclization (Esteves et al., 2005).

Anti-inflammatory Activities

Some derivatives of Methyl 2-(4-bromophenyl)propanoate have shown promising anti-inflammatory activities. Ren et al. (2021) identified new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including derivatives of Methyl 2-(4-bromophenyl)propanoate. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Synthesis of Organoboranes

Methyl 2-(4-bromophenyl)propanoate has been utilized in the synthesis of organoboranes, compounds relevant in organic chemistry and materials science. Zaidlewicz and Wolan (2002) described the synthesis of ω-(4-bromophenyl)alkanoic acids and their transformation into boronates. This process involved hydroboration–thermal isomerization–oxidation, showcasing the chemical versatility of Methyl 2-(4-bromophenyl)propanoate derivatives (Zaidlewicz & Wolan, 2002).

Preparation of Block Copolymers

This compound has been used in the preparation of novel asymmetric difunctional initiators, which are crucial in the synthesis of block copolymers. Tunca et al. (2001) synthesized such initiators and utilized them in atom transfer radical polymerization, leading to polymers with tempo moiety as chain end. These polymers were effective initiators for stable free radical polymerization of styrene, highlighting the compound's role in advanced polymer chemistry (Tunca et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin, eyes, or clothing should also be avoided . In case of contact, washing with plenty of soap and water is recommended .

properties

IUPAC Name

methyl 2-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWKRXZFJWFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)propanoate

CAS RN

83636-46-8
Record name methyl 2-(4-bromophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 68a (7.5 g, 0.032 mol) in THF (100 mL), 1 M THF solution of NaHMDS (36 mL, 0.036 mol) was added dropwise at 0 C. The resulting solution was allowed to warm to room temperature and stirred for 1 h before cooling back down to 0° C. The cooled reaction mixture was treated dropwise with iodomethane (5.1 g, 0.035 mol). The ice-water bath was removed and stirring was continued for an additional hour at room temperature. The reaction was then quenched by the addition of water (50 mL). The reaction mixture was extracted with EtOAc (3×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to afford compound 68b as a yellow oil. Mass Spectrum (GCMS, ESI pos.): Calcd. for C10H11BrO2: 242.0 (M). found: 242.0.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of lithium diisopropylamide (2 mol/L, 22 mL, 44 mmol) in tetrahydrofuran (80 mL) was dropwise a solution of methyl 2-(4-bromophenyl)acetate (10 g, 44 mmol) in tetrahydrofuran (20 mL) at −78° C. The mixture solution was stirred for 0.5 hour at that temperature, then iodomethane (8 g, 56 mmol) was added. The mixture was stirred for 10 minutes at −78° C., then was removed from the cooling bath and stirred for 0.5 hour. The reaction was quenched with sat. ammonium chloride, then diluted with ethyl acetate, washed with water, The organic layer concentrated to dry, purified by column chromatography (silica-gel, petroleum:ethyl acetate=20:1) to give methyl 2-(4-bromophenyl)propanoate as a colorless oil (10 g, 91%). 1H NMR (300 MHz, CDCl3): δ 7.44 (d, J=9 Hz, 2H), 7.17 (d, J=9 Hz, 2H), 3.65-3.70 (m, 4H), 1.48 (d, J=6 Hz, 3H).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of methyl 2-(4-bromophenyl)acetate, 7-d, (1.0 g, 4.4 mmol) in THF (5 mL) was cooled to −78° C. under nitrogen, and slowly treated with LDA (2 M in THF, 2.2 mL, 4.4 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 30 min, and then a solution of iodomethane (0.6 g, 4.4 mmol) in THF (10 mL) was added dropwise and the mixture was stirred at −78° C. for another 30 min and then warmed up slowly to room temperature and stirred overnight. The reaction mixture was concentrated and then crush ice was added. Then the mixture was added saturated aqueous ammonium chloride (10 mL) and extracted by EA. Combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound, 7-e, (650 mg, 61%). 1H NMR (300 MHz, CDCl3) δ1.49 (d, J=7.2 Hz, 2H), 3.67-3.72 (m, 4H), 7.17 (d, J=8.4 Hz, 2H), 7.44 (d, J=8.4 Hz, 2H). LC-MS (M+H)+ 243, 245.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
61%

Citations

For This Compound
4
Citations
L Xu, FY Liu, Q Zhang, WJ Chang, ZL Liu, Y Lv… - Nature Catalysis, 2021 - nature.com
Suzuki–Miyaura coupling is a practical and attractive carbon−carbon bond formation reaction due to its high efficiency and wide functional group compatibility, but its industrial …
Number of citations: 26 www.nature.com
P Puthiyapurayil, B Poojary, S Kumar… - Journal of Heterocyclic …, 2011 - Wiley Online Library
A novel series of 3,6‐disubstituted‐1,2,4‐triazolo‐[3,4‐b]‐1,3,4‐thiadiazoles (6a–r) containing gem‐dimethyl benzyl moiety were prepared by the condensation of 4‐amino‐3‐aryl/…
Number of citations: 12 onlinelibrary.wiley.com
KD Barnes, P Chen, Y Chang, RM Lewis… - Synthetic …, 2010 - Taylor & Francis
A convergent synthesis of indoprofen via a Buchwald coupling approach is reported. Using this methodology, indoprofen and a set of analogs of indoprofen were readily prepared. …
Number of citations: 4 www.tandfonline.com
MT MALDONADO - 2022 - ciqa.repositorioinstitucional.mx
This dissertation aimed to investigate the synthesis of poly (styrene)-block-poly (lactic acid)(PS-b-PLA) copolymers with triazole derivatives as a junction between blocks. The synthetic …
Number of citations: 2 ciqa.repositorioinstitucional.mx

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